N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine
Description
Properties
Molecular Formula |
C18H19Cl2N3 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine |
InChI |
InChI=1S/C18H19Cl2N3/c1-14(15-7-8-17(19)18(20)13-15)21-23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3/b21-14+ |
InChI Key |
MYPFLRVBQBEEGH-KGENOOAVSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine typically involves the reaction of 3,4-dichloroacetophenone with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3,4-dichlorophenyl group results in higher lipophilicity (logP ~4.2) compared to methoxy-rich analogs (logP 2.5–3.8).
- The 2-chlorobenzyl group in ’s compound contributes to its exceptionally high logP (5.1), highlighting the impact of halogen positioning on hydrophobicity.
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural parallels to known bioactive piperazinamines suggest hypotheses:
- Dichlorophenyl vs. Trimethoxyphenyl : The target’s dichlorophenyl group may enhance interactions with hydrophobic receptor pockets (e.g., serotonin or dopamine receptors), whereas methoxy-rich analogs () could favor polar interactions or hydrogen bonding .
- Steric Accessibility : The target’s unsubstituted phenyl group at the piperazine’s 4-position may allow for more facile receptor engagement compared to bulkier analogs like ’s benzyloxy derivative .
Biological Activity
N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that enhance biological activity. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperazine moiety and a 3,4-dichlorophenyl group , which contribute to its lipophilicity and ability to interact with various biological targets. The presence of these functional groups allows for modifications that can enhance its pharmacological properties.
| Structural Feature | Description |
|---|---|
| Piperazine Ring | A nitrogen-containing heterocycle commonly used in drug design. |
| 3,4-Dichlorophenyl Group | Enhances lipophilicity and biological activity. |
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of piperazine derivatives with appropriate electrophiles. The synthetic pathway allows for modifications that can optimize the compound's biological activity.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various pathogens, including Gram-positive bacteria and fungi .
- CNS Activity : The piperazine structure is known for its interactions with neurotransmitter receptors, indicating potential applications in treating central nervous system disorders.
- Binding Affinity : Interaction studies have demonstrated significant binding affinity to serotonin and dopamine receptors, which are crucial targets for psychiatric medications .
Case Studies
Several case studies highlight the compound's efficacy:
- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.
- Neuropharmacological Assessment : Animal models indicated that the compound could reduce anxiety-like behaviors in mice, suggesting potential as an anxiolytic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Chloro-4-fluorophenyl)-N-methylpiperazine | Contains a piperazine ring with chloro and fluoro substitutions | Different pharmacological profile due to halogen variations |
| 4-(2-Methylphenyl)-N-(3-chloropropyl)piperazine | Similar piperazine structure but with different alkyl substitution | May exhibit different biological activities |
| N-(4-Methoxybenzyl)-piperazine | Features a methoxy group instead of dichloro substitution | Offers insights into how substituents affect activity |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
